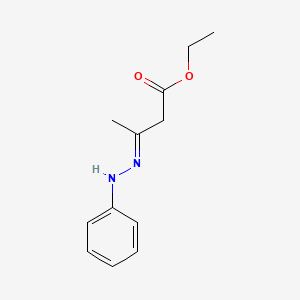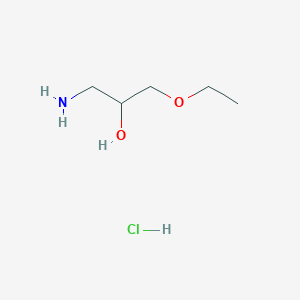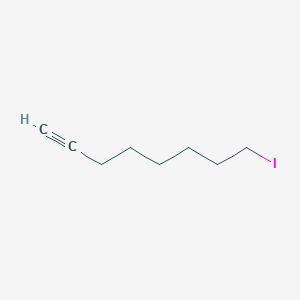
8-Iodo-1-octyne
Übersicht
Beschreibung
8-Iodo-1-octyne is an organic compound with the molecular formula C8H13I It is characterized by the presence of an iodine atom attached to the eighth carbon of an octyne chain, which contains a carbon-carbon triple bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 8-Iodo-1-octyne can be synthesized through several methods. One common approach involves the iodination of 1-octyne. This process typically uses iodine and a suitable base, such as potassium hydroxide, in a solvent like acetone. The reaction proceeds via the formation of an iodonium ion intermediate, which then reacts with the alkyne to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of alkyne iodination can be scaled up for industrial applications. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Iodo-1-octyne undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Addition Reactions: The triple bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Coupling Reactions: It can undergo coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.
Addition Reactions: Often use halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) in non-polar solvents.
Coupling Reactions: Utilize palladium catalysts and copper co-catalysts in the presence of a base like triethylamine.
Major Products:
Substitution Reactions: Yield substituted alkynes, such as azido- or thio-substituted octynes.
Addition Reactions: Produce dihalides or haloalkenes.
Coupling Reactions: Form complex organic molecules with extended carbon chains.
Wissenschaftliche Forschungsanwendungen
8-Iodo-1-octyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: Serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 8-Iodo-1-octyne in chemical reactions involves the activation of the carbon-carbon triple bond and the iodine atom. The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. In addition reactions, the triple bond undergoes electrophilic addition, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Vergleich Mit ähnlichen Verbindungen
1-Iodo-1-octyne: Similar structure but with the iodine atom attached to the first carbon.
8-Bromo-1-octyne: Similar structure but with a bromine atom instead of iodine.
1-Octyne: The parent alkyne without any halogen substitution.
Uniqueness of 8-Iodo-1-octyne:
- The presence of the iodine atom at the eighth position provides unique reactivity compared to other halogenated octynes.
- It offers distinct advantages in coupling reactions due to the relatively weak carbon-iodine bond, which facilitates the formation of new carbon-carbon bonds.
Eigenschaften
IUPAC Name |
8-iodooct-1-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13I/c1-2-3-4-5-6-7-8-9/h1H,3-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWVPOUMFOAVML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Aminothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B3274371.png)
![Tetrahydro-1'H-spiro[[1,3]dioxolane-2,2'-pentalen]-5'(3'H)-one](/img/structure/B3274378.png)

![2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetic acid;hydrate](/img/structure/B3274409.png)
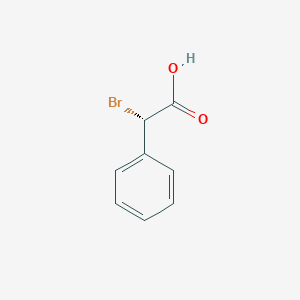
![1-[3-Bromoprop-1-enyl]-4-chlorobenzene](/img/structure/B3274415.png)
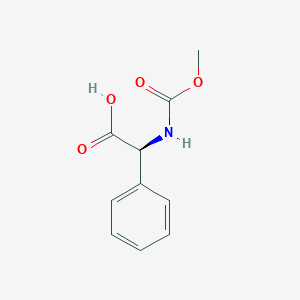
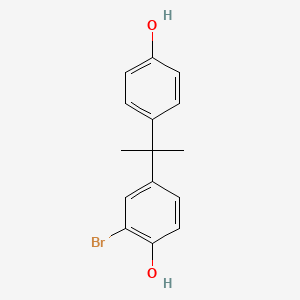
![1H-Imidazo[4,5-c]pyridin-7-ol, 2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-](/img/structure/B3274437.png)
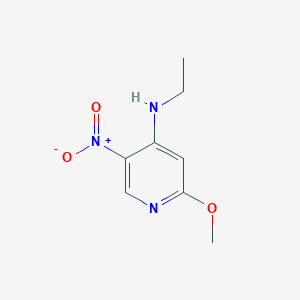
![2-(3-Chloro-2-methylphenyl)-6-methyloxazolo[4,5-b]pyridine](/img/structure/B3274456.png)
